molecular formula C14H14BrNO4S B306977 (5Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

(5Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

Cat. No. B306977
M. Wt: 372.24 g/mol
InChI Key: OZVIKSJWZUMBJW-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is a chemical compound that has shown promising results in scientific research. It is commonly referred to as a thiazolidinedione derivative and has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve glucose tolerance in diabetic animals. It has also been found to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione in lab experiments is its relatively low toxicity. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on (5Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential use in the treatment of cancer, diabetes, and inflammation. Another direction is to explore its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Additionally, research can be conducted to improve the solubility of the compound and develop more effective delivery methods.

Synthesis Methods

The synthesis of (5Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with ethyl acetoacetate and thiourea in the presence of a catalyst. The reaction is carried out in ethanol and the resulting product is purified using recrystallization.

Scientific Research Applications

(5Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties in vitro and in vivo.

properties

Product Name

(5Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C14H14BrNO4S

Molecular Weight

372.24 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H14BrNO4S/c1-3-16-13(18)11(21-14(16)19)7-8-5-9(15)12(17)10(6-8)20-4-2/h5-7,17H,3-4H2,1-2H3/b11-7-

InChI Key

OZVIKSJWZUMBJW-XFFZJAGNSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)O)OCC)/SC1=O

SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)OCC)SC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)O)OCC)SC1=O

Origin of Product

United States

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